![molecular formula C20H23N3O4 B2726039 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide CAS No. 941870-57-1](/img/structure/B2726039.png)

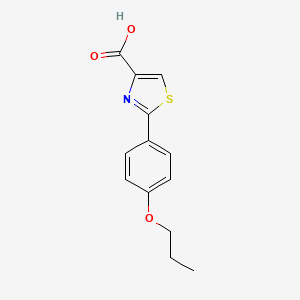

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (C2H2N2O2). This group consists of two amide groups connected by a carbonyl (C=O) group . The molecule also contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of an oxalamide group attached to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the oxalamide and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxalamide group could potentially influence its solubility and reactivity .Applications De Recherche Scientifique

Fluorescence and Light-Emitting Applications

One area of research focuses on the structure-fluorescence relationships in derivatives similar to the compound . For instance, studies on 6-Dimethylamino-2-phenylbenzothiazole derivatives, which share structural similarities, have explored their solvatochromic fluorescence and quantum yields. Such compounds, with electron-withdrawing substituents, exhibit near-infrared fluorescence in specific solvents and efficient solid-state fluorescence due to molecular arrangements that inhibit intermolecular interactions (T. Fujikawa et al., 2018). This research suggests potential applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors.

Tautomerization and Metal Coordination Chemistry

Another significant application is found in the metal-induced tautomerization of molecules containing oxazole and thiazole rings to form heterocyclic carbenes. Similar structures have been coordinated to manganese(i) and subsequently transmetalated to gold(i), highlighting their utility in creating complex metal-organic frameworks and catalysts for various chemical reactions (J. Ruiz & B. F. Perandones, 2009).

Pharmacological Research

The compound's structure also indicates potential pharmacological applications, particularly in studying receptor mechanisms and drug efficacy. For example, derivatives with dimethylamino groups have been examined for their roles in modulating receptors, such as α-adrenergic receptors, which are crucial in understanding vascular tone regulation and developing new therapeutics for cardiovascular diseases (V. Leblais et al., 2004).

Synthesis and Characterization of Polymeric Materials

Research into polybenzoxazine with phenylnitrile functional groups suggests applications in polymer science. These materials exhibit improved thermal stability and dynamic mechanical properties, pointing towards their use in high-performance resins and coatings (H. Qi et al., 2009).

Anticancer Research

In the field of anticancer research, derivatives of structures akin to "N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide" have been explored for their potential as topoisomerase I-targeting agents, showcasing a promising avenue for developing novel anticancer drugs with potent cytotoxic activity (Alexander L. Ruchelman et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-23(2)16(14-6-4-3-5-7-14)13-21-19(24)20(25)22-15-8-9-17-18(12-15)27-11-10-26-17/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGUGLQYVXIYJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

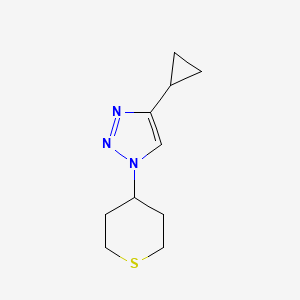

![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2725956.png)

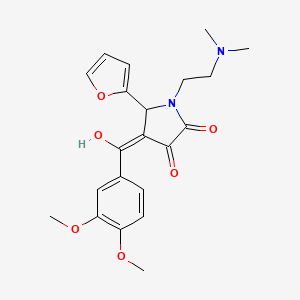

![5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2725961.png)

![Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2725962.png)

![7-chloro-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2725965.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2725966.png)

![(3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide](/img/structure/B2725968.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide](/img/structure/B2725972.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B2725975.png)

![2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2725977.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2725978.png)

![3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2725979.png)